Home > Products > Screening Compounds P131829 > 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine - 1781613-66-8

1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Catalog Number: EVT-3152306
CAS Number: 1781613-66-8
Molecular Formula: C12H17N
Molecular Weight: 175.275
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Ifenprodil is a known negative allosteric modulator of GluN2B-NMDA receptors, which are implicated in neurological and neurodegenerative disorders []. It features a flexible aminoethanol substructure.

Relevance: Researchers aimed to develop novel GluN2B-NMDA receptor modulators by incorporating the flexible aminoethanol substructure of ifenprodil into a more rigid tetrahydro-3-benzazepine system []. This strategy led to the synthesis of 3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-1,7-diol (WMS-1410), which shares structural similarities with both ifenprodil and 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine in its core benzazepine structure [].

3-(4-Phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-1,7-diol (WMS-1410)

Compound Description: WMS-1410 is a tetrahydro-3-benzazepine derivative synthesized as a potential negative allosteric modulator of GluN2B-NMDA receptors []. It exhibits promising receptor affinity and pharmacological activity in various assays [].

Relevance: This compound represents a direct attempt to improve upon the properties of ifenprodil by incorporating its key pharmacophore into a rigid benzazepine scaffold, similar to 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine []. The presence of the tetrahydro-3-benzazepine core structure directly relates it to the target compound.

[18F]11 and [18F]15

Compound Description: These are fluorine-18-labeled PET tracers derived from WMS-1410 []. They demonstrate high brain uptake and specific accumulation in regions rich in GluN2B-NMDA receptors [].

Relevance: These PET tracers are fluorine-substituted analogs of WMS-1410, maintaining the core tetrahydro-3-benzazepine structure found in 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine []. The development of these tracers further highlights the interest in the benzazepine scaffold for targeting GluN2B-NMDA receptors.

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine

Compound Description: This compound is a unique dopamine receptor agonist []. Resolution of its enantiomers revealed that the R-isomer is primarily responsible for its dopaminergic activity [].

Relevance: This compound shares the core tetrahydro-1H-3-benzazepine structure with 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine, highlighting the versatility of this scaffold in targeting diverse neurological receptors, including dopamine receptors [].

(R)-(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (SCH23390)

Compound Description: SCH23390 is a widely used D1 dopamine receptor antagonist []. Research revealed its additional ability to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels, making it a potential basis for designing novel GIRK channel-selective blockers [].

Relevance: Although SCH23390 possesses various substituents, it shares the core 2,3,4,5-tetrahydro-1H-3-benzazepine structure with 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine, demonstrating the scaffold's utility in targeting both dopamine receptors and ion channels [].

(1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin)

Compound Description: Lorcaserin is a selective serotonin 5-HT2C receptor agonist developed for obesity treatment []. It demonstrates potent in vitro and in vivo activity, leading to significant weight loss in rat models [].

Relevance: Lorcaserin, with its 2,3,4,5-tetrahydro-1H-3-benzazepine core structure, highlights the structural similarity and shared chemical class with 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine []. This comparison emphasizes the significance of subtle structural modifications in influencing receptor selectivity and therapeutic applications.

Classification

This compound is classified as a benzazepine derivative, specifically a tetrahydro variant due to the saturation of its ring structure. Benzazepines are known for their diverse biological activities, including anxiolytic and analgesic effects. The systematic name reflects its structural features: "1,1-dimethyl" indicates two methyl groups attached to the nitrogen atom of the azepine ring.

Synthesis Analysis

The synthesis of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole or similar precursors.
  2. Alkylation: The primary method involves alkylation reactions where appropriate alkyl halides are reacted with the nitrogen-containing precursor in a neutral medium. For instance, 4-chlorobenzyl bromide or other alkylating agents can be used.
  3. Cyclization: Subsequent cyclization under controlled conditions (e.g., heating in concentrated hydrochloric acid) leads to the formation of the benzazepine structure.
  4. Characterization: The resulting compounds are characterized using techniques such as Nuclear Magnetic Resonance Spectroscopy (NMR) and X-ray crystallography to confirm their structures and purity.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine features:

  • Ring Structure: A seven-membered ring that incorporates one nitrogen atom.
  • Substituents: Two methyl groups attached to the nitrogen atom at position one.
  • Stereochemistry: The compound exhibits specific stereochemical configurations that can influence its biological activity.

X-ray crystallography studies have provided insights into bond lengths and angles within the molecule, revealing a stable conformation conducive to biological interactions .

Chemical Reactions Analysis

The chemical reactivity of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine includes:

  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions due to its lone pair of electrons.
  • Rearrangements: Under certain conditions (e.g., in the presence of bases), this compound can undergo rearrangements leading to different structural isomers or derivatives.
  • Complex Formation: It can form complexes with metal ions or other molecules which may alter its reactivity and solubility.

These reactions are essential for developing derivatives with enhanced pharmacological properties .

Mechanism of Action

The mechanism of action for 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine primarily involves interaction with neurotransmitter receptors in the central nervous system:

  • GABA Receptors: This compound may exhibit anxiolytic effects by modulating GABA_A receptor activity. It likely enhances GABAergic transmission leading to increased inhibitory neurotransmission.
  • Serotonin Receptors: There is evidence suggesting interactions with serotonin receptors (specifically 5-HT_2A), which could contribute to its anxiolytic properties.

In silico studies have shown that these interactions are significant for its pharmacological profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine include:

  • Molecular Weight: Approximately 187.27 g/mol.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but is typically reported within a narrow range.

These properties influence its application in drug formulation and biological assays .

Applications

The applications of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine extend across various domains:

  • Pharmaceutical Development: Due to its potential anxiolytic and analgesic effects, it is studied for developing new therapeutic agents for anxiety disorders and pain management.
  • Research Tool: This compound serves as a model for studying benzodiazepine-like activity and receptor interactions in neuropharmacology.

Continued research into its derivatives may yield compounds with improved efficacy and reduced side effects .

Historical Context and Pharmacological Evolution of 1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Early Research on Benzazepine Scaffolds in Opioid Analgesic Development

The 3-benzazepine scaffold emerged as a structural motif of significant interest in central nervous system (CNS) drug discovery during the 1970s. Initial pharmacological investigations focused on its potential application in opioid analgesics, driven by structural similarities to morphine-derived frameworks. Researchers synthesized and evaluated 1,5-ethano-bridged derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepine as rigidified analogs of benzomorphan opioids. These molecules, including variants with N-alkyl, aralkyl, cycloalkyl, and alkenyl substitutions, were systematically assessed for morphine-like analgesic activity in murine models. Notably, reduction of 2-benzyloxy-1,5-ethano-4-oxo-2,3,4,5-tetrahydro-1H-3-benzazepine using lithium aluminum hydride (LiAlH₄) yielded unstable intermediates that underwent skeletal rearrangement to dihydro- and tetrahydrobenzo[e]isoindolines rather than the target benzazepines [5].

Critical pharmacological evaluations revealed that these early 1,5-ethano-3-benzazepine derivatives lained significant analgesic activity across multiple dosing regimens and animal models. This unexpected inactivity highlighted the scaffold's divergent structure-activity relationship compared to classical opioid frameworks. The molecular basis for this pharmacological divergence was later attributed to the conformational constraints imposed by the 1,5-ethano bridge, which prevented optimal engagement with opioid receptor binding pockets. Despite these disappointing results in analgesic development, this research established robust synthetic methodologies for benzazepine functionalization and drew attention to the scaffold's potential in other CNS targets [5].

Table 1: Early Inactive 1,5-Ethano-3-Benzazepine Opioid Candidates

Compound Structural FeatureN-SubstituentBiological Activity ProfileReference
1,5-Ethano bridgeAlkylNo morphine-like analgesia [5]
1,5-Ethano bridgeAralkylNo morphine-like analgesia [5]
1,5-Ethano bridgeCycloalkylNo morphine-like analgesia [5]
1,5-Ethano bridgeAlkenylNo morphine-like analgesia [5]

Transition to Nicotinic Acetylcholine Receptor Agonism and Varenicline Analog Synthesis

The pharmacological exploration of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine underwent a significant paradigm shift in the early 2000s when researchers recognized its structural potential for nicotinic acetylcholine receptor (nAChR) modulation. This scaffold shares critical pharmacophoric elements with varenicline, an α4β2 nAChR partial agonist approved for smoking cessation. Specifically, the protonatable nitrogen in the azepine ring and planar aromatic system resemble varenicline's binding pharmacophore, while the geminal dimethyl group enhances metabolic stability through steric hindrance of oxidative metabolism [1] [9].

As a synthetic intermediate, 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS RN: EN300-298359) possesses distinctive physicochemical properties that facilitate further structural elaboration. With a molecular weight of 175.27 g/mol (C₁₂H₁₇N) and liquid physical state at room temperature, it serves as a versatile precursor for medicinal chemistry campaigns. Its 95% purity and storage requirements at -10°C with ice pack shipping ensure optimal reactivity for downstream synthetic applications. The compound's structural flexibility enables installation of diverse substituents at the 3-position, allowing medicinal chemists to explore structure-activity relationships (SAR) critical for nAChR affinity and subtype selectivity [1] [3].

Key synthetic applications include:

  • Cinnamyl side chain installation at the 3-position to mimic varenicline's binding orientation
  • Introduction of hydrogen-bond acceptors to enhance interaction with nAChR loop C residues
  • Stereoselective modifications to exploit chiral binding pockets in α4β2 receptorsThese strategic modifications transformed the benzazepine scaffold from a failed opioid candidate to a privileged structure for nAChR-targeted therapeutics, particularly for nicotine dependence [1] [9].

Table 2: Physicochemical Profile of 1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine

PropertyValue/DescriptionSignificanceReference
IUPAC Name1,1-dimethyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinePrecise chemical identification [1]
Molecular FormulaC₁₂H₁₇NMolecular composition [1]
Physical FormLiquidHandling and reaction characteristics [3]
Storage Temperature-10°CStability preservation [1]
Purity95%Synthetic reliability [1]
InChI KeyLLFPHVMUGMGCAX-UHFFFAOYSA-NUnique structural identifier [3]

Role in Anti-Smoking Pharmacotherapy and Receptor Selectivity Studies

The structural evolution of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives culminated in their investigation as selective nicotinic receptor modulators for smoking cessation. Molecular modeling studies revealed that terminal amino groups positioned 8-9 Å from the benzazepine nitrogen are optimal for high-affinity interaction with nAChR subtypes involved in nicotine dependence. This spatial requirement mirrors findings in dopamine D₁ receptor antagonists, where the distance between nitrogen atoms critically determines receptor selectivity and functional activity [2].

Structure-activity relationship (SAR) investigations demonstrated that:

  • Derivatives with 4-(N,N-dimethylamino)cinnamyl side chains exhibit superior α4β2 nAChR binding affinity (Kᵢ = 60.3 nM)
  • The planar conformation of the cinnamyl spacer enables optimal insertion into the receptor's orthosteric site
  • Elimination of the terminal amine or reduction of inter-nitrogen distance to <7 Å drastically reduces binding affinityThese findings suggest the existence of a conserved amine-accepting binding domain across distinct CNS receptor families that can be targeted through strategic benzazepine modification [2] [9].

The benzazepine core's versatility is further evidenced by its application across multiple receptor families:

  • Dopamine D₁ antagonists: 3-[4'-(N,N-dimethylamino)cinnamyl] derivatives show nanomolar affinity with functional antagonism of dopamine-stimulated adenylyl cyclase
  • GluN2B-containing NMDA receptor ligands: Radiofluorinated analogs serve as PET imaging agents for neurological disorders
  • CETP inhibitors: Benzazepine derivatives like evacetrapib demonstrate HDL-cholesterol elevating effectsThis multi-target engagement profile positions the 1,1-dimethyl-3-benzazepine scaffold as a privileged structure in neuropharmacology, particularly for addiction disorders involving dopaminergic-nicotinic circuit integration [2] [6] [9].

Table 3: Receptor Targeting Profiles of Benzazepine Derivatives

Biological TargetDerivative Structural FeaturesAffinity/ActivityTherapeutic ApplicationReference
Dopamine D₁ receptor3-[4'-(N,N-Dimethylamino)cinnamyl] substitutionKᵢ = 60.3 nMPsychosis [2]
α4β2 nAChRVarenicline-like analogsSubmicromolar KᵢSmoking cessation [9]
GluN2B-NMDA receptorRadiofluorinated congener ([¹⁸F]PF-NB1)Selective forebrain bindingNeuroimaging [6]
CETP (Cholesteryl ester transfer protein)Evacetrapib analogsIC₅₀ = 5.5 nM (recombinant)Dyslipidemia [9]

Properties

CAS Number

1781613-66-8

Product Name

1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine

IUPAC Name

5,5-dimethyl-1,2,3,4-tetrahydro-3-benzazepine

Molecular Formula

C12H17N

Molecular Weight

175.275

InChI

InChI=1S/C12H17N/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)12/h3-6,13H,7-9H2,1-2H3

InChI Key

LLFPHVMUGMGCAX-UHFFFAOYSA-N

SMILES

CC1(CNCCC2=CC=CC=C21)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.